molecular formula C4H8S2 B1266204 1,1-Bis(methylthio)ethylene CAS No. 51102-74-0

1,1-Bis(methylthio)ethylene

Cat. No. B1266204
CAS RN: 51102-74-0
M. Wt: 120.2 g/mol
InChI Key: GGCGAESAURTGKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 1,1-Bis(methylthio)ethylene involves palladium-catalyzed cross-coupling processes. These synthetic routes are significant for creating complex molecules with potential electrical conductivity and magnetic properties. The process highlights the molecule's versatility as a precursor for developing CT-complexes and cation-radical salts, contributing to its study in the field of conductive materials (Iyoda et al., 1999).

Molecular Structure Analysis

The molecular and crystal structures of compounds related to 1,1-Bis(methylthio)ethylene have been determined using techniques like X-ray crystallography. These studies reveal the compound's conformations and the spatial arrangement of its atoms, providing insights into its reactivity and properties. The structure of 1,1-Bis(methylthio)ethylene has been analyzed in the gaseous phase by electron diffraction and in the solid and liquid phases by Raman spectroscopy, indicating a complex conformational behavior (Jandal et al., 1976).

Chemical Reactions and Properties

1,1-Bis(methylthio)ethylene participates in a variety of chemical reactions, demonstrating its reactive nature and the potential for further chemical modifications. One example is its reaction with 1,1,1-trifluoroacetone, leading to unexpected products whose structures have been confirmed by X-ray analysis. This reactivity opens the door to synthesizing novel compounds with unique properties (Rodríguez et al., 1992).

Physical Properties Analysis

The physical properties of 1,1-Bis(methylthio)ethylene and its derivatives, such as solubility and film formation capabilities, have been improved by synthesizing bis(ethylenedithio)tetrathiafulvalene molecules with alkyl chains. These modifications enhance the molecule's application in material science, particularly in creating thin films for electronic devices (Aoyagi et al., 2004).

Chemical Properties Analysis

The chemical properties of 1,1-Bis(methylthio)ethylene, such as its electron-donating ability and participation in forming charge-transfer complexes, have been extensively explored. These properties are crucial for its applications in organic electronics and the development of materials with high electrical conductivities (Yui et al., 1989).

Scientific Research Applications

Structure and Composition Analysis

1,1-Bis(methylthio)ethylene has been examined in various phases such as gaseous, solid, and liquid, using methods like electron diffraction and Raman spectroscopy. These studies reveal details about its conformer composition and bond lengths, crucial for understanding its physical and chemical properties (Jandal, Seip, & Torgrimsen, 1976).

Chemical Reactions and Synthesis

Research has explored the reactivity of 1,1-Bis(methylthio)ethylene derivatives in various chemical reactions. For instance, it participates in acylation reactions producing unexpected products, which are significant for organic synthesis (Rodríguez et al., 1992). Additionally, its derivatives are involved in ring-opening reactions leading to the synthesis of isoxazoles, which are valuable in medicinal chemistry (Bianchi et al., 2002).

Material Science and Electrochemistry

In material science, derivatives of 1,1-Bis(methylthio)ethylene are used in developing sensors and electrodes. For example, acyclic dithia benzene derivatives have shown effectiveness as silver ion sensors in ion-selective electrodes (Casabó et al., 1994). This research is pivotal for advancements in analytical chemistry and environmental monitoring.

Organic Electronics and Catalysis

In the field of organic electronics, compounds containing 1,1-Bis(methylthio)ethylene structures are investigated for their conductivity and magnetic properties, which are essential for developing new electronic materials (Iyoda et al., 1999). Moreover, catalysts derived from similar structures have been used in alkoxycarbonylation of alkenes, a significant reaction in industrial and synthetic chemistry (Dong et al., 2017).

Environmental Applications

Its derivatives have been utilized in environmental applications, such as electrochemically controlled capture and release of ethylene, highlighting its potential in gas storage and separation technologies (Mendecki et al., 2017).

Asymmetric Synthesis

The compound plays a role in asymmetric synthesis. For example, it participates in [2+2] cycloaddition reactions catalyzed by chiral reagents, which is a key method in the synthesis of complex organic molecules (HayashiYujiro & NarasakaKoichi, 2006).

Safety And Hazards

1,1-Bis(methylthio)ethylene is classified as a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . In case of fire, dry chemical, carbon dioxide, or alcohol-resistant foam should be used for extinction .

properties

IUPAC Name

1,1-bis(methylsulfanyl)ethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8S2/c1-4(5-2)6-3/h1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCGAESAURTGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199112
Record name 1,1-(Dimethylthio)ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Bis(methylthio)ethylene

CAS RN

51102-74-0
Record name 1,1-(Dimethylthio)ethene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051102740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-(Dimethylthio)ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
P Jandal, HM Seip, T Torgrimsen - Journal of Molecular Structure, 1976 - Elsevier
1-bis(methylthio)ethylene has been studied in the gaseous phase by electron diffraction and in the solid and liquid phases by Raman spectroscopy. While there is apparently only one …
Number of citations: 14 www.sciencedirect.com
G de Alti, P Decleva, A Sgamellotti - Journal of Molecular Structure, 1979 - Elsevier
Energy calculations are performed for several conformations of the title compound with Lennard-Jones type potential function, EH, CNDO/2 and ab initio methods. Energy maps are built …
Number of citations: 2 www.sciencedirect.com
G Graner, E Hirota, T Iijima, K Kuchitsu, DA Ramsay… - … containing Three or Four … - Springer
This document is part of Subvolume C ‘Molecules containing Three or Four Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
A DE, P DECLEVA, A SGAMELLOTTI - 1979 - pascal-francis.inist.fr
Keyword (fr) COMPOSE ALIPHATIQUE ETHYLENIQUE CONFORMATION LONGUEUR LIAISON ANGLE LIAISON ENERGIE POTENTIELLE POTENTIEL LENNARD JONES ETUDE …
Number of citations: 0 pascal-francis.inist.fr
Y Hayashi, K Narasaka - Chemistry Letters, 1989 - journal.csj.jp
Asymmetric [2+2] cycloaddition reaction between 3-(2-acryloyl)-1,3-oxazolidin-2-one derivatives and 1,1-bis(methylthio)ethylene proceeds by the use of a catalytic amount of a chiral …
Number of citations: 83 www.journal.csj.jp
J Qie - 1995 - library-archives.canada.ca
A series of $2\sp\prime, 3\sp\prime $-dideoxy nucleosides as potential lipophilic antiretroviral drugs for AIDS therapy was prepared by a novel synthetic method. 3-Acryloyl-1, 3-…
Number of citations: 0 library-archives.canada.ca
NU Kamath, K Venkatesan - Acta Crystallographica Section C …, 1984 - scripts.iucr.org
(IUCr) Structure of N-[bis(methylthio)methylene]cinnamamide, C12H13NOS2 Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic …
Number of citations: 4 scripts.iucr.org
D Dvořák, D Šaman, Z Arnold, I Císařová… - Collection of …, 1992 - cccc.uochb.cas.cz
A series of 2,4-disubstituted 3,4-dihydro-2H-pyran-5-carboxaldehydes II-XIX was prepared by reaction of substituted arylmethylenemalonaldehydes I with 2-methylpropane, 1,1-…
Number of citations: 4 cccc.uochb.cas.cz
K Narasaka, Y Hayashi, H Shimadzu… - Journal of the American …, 1992 - ACS Publications
In thepresence of certain Lewis acids, alkenes containing an alkylthio group (for example, ketene dithioacetals, alkenyl sulfides, alkynyl sulfides, and allenyl sulfides) react with electron …
Number of citations: 221 pubs.acs.org
K Narasaka, T Shibata, Y Hayashi - Bulletin of the Chemical Society of …, 1992 - journal.csj.jp
Several types of addition reactions proceed between Schiff’s bases and olefinic nucleophiles containing an alkylthio substituent. Ketene dithioacetal or 2-(methylthio)allylsilane reacts …
Number of citations: 17 www.journal.csj.jp

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